molecular formula C21H21N5O4S2 B2735820 Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 898461-63-7

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2735820
CAS No.: 898461-63-7
M. Wt: 471.55
InChI Key: SFTMWQKZYFRSNA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a thiadiazole ring, and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Urea Derivative Formation: The p-tolyl group is introduced by reacting p-tolyl isocyanate with the thiadiazole derivative to form the urea linkage.

    Acetamido Group Introduction: The acetamido group is introduced by reacting the urea-thiadiazole intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Benzoate Ester Formation: Finally, the benzoate ester is formed by esterification of the acetamido intermediate with ethyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the p-tolyl group can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to the presence of the thiadiazole ring.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving thiadiazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the urea linkage are likely to play key roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate: This compound has a similar structure but includes a thiazole ring and a chloro group, which may confer different biological activities.

    Ethyl 4-((2-((2,5-dichlorothienyl)amino)thiazol-4-yl)amino)benzoate: This compound also features a thiazole ring and dichloro substituents, which may affect its reactivity and biological properties.

Uniqueness

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to the combination of a thiadiazole ring, a urea linkage, and a benzoate ester in its structure. This unique combination of functional groups may confer specific biological activities and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-3-30-18(28)14-6-10-15(11-7-14)22-17(27)12-31-21-26-25-20(32-21)24-19(29)23-16-8-4-13(2)5-9-16/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTMWQKZYFRSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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